5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Lipophilicity ADME Chromatography

Obtaining a reliable, high-purity intermediate for sildenafil citrate impurity (I780620) synthesis often involves lengthy lead times and uncertain quality. 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 222729-55-7) directly addresses this. - Key sildenafil impurity intermediate; enables precise analytical method validation and batch release testing. - Distinct physicochemical profile: LogP 1.74 enhances reversed-phase HPLC retention time resolution; low pKa ~1.48 accelerates specific downstream coupling reactions. - Consistent 98% purity minimizes re-purification; ships ambient for immediate global dispatch.

Molecular Formula C8H11N3O4
Molecular Weight 213.19 g/mol
CAS No. 222729-55-7
Cat. No. B118921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid
CAS222729-55-7
Synonyms5-(2-Methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic Acid; 
Molecular FormulaC8H11N3O4
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESCC(C)CC1=C(C(=NN1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H11N3O4/c1-4(2)3-5-7(11(14)15)6(8(12)13)10-9-5/h4H,3H2,1-2H3,(H,9,10)(H,12,13)
InChIKeyGWHMCRICRIJFNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid: Physicochemical Properties & Procurement


5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 222729-55-7) is a nitro-substituted pyrazole derivative featuring an isobutyl group at the C5 position, a nitro group at the C4 position, and a carboxylic acid at the C3 position. It is a yellow solid with a molecular weight of 213.19 g/mol (C₈H₁₁N₃O₄) . Predicted physicochemical data indicate a boiling point of 437.6±45.0 °C, a density of 1.406±0.06 g/cm³, an acid dissociation constant (pKa) of 1.48±0.35, and a lipophilicity (LogP) of 1.74 . The compound is insoluble in water but soluble in organic solvents such as methanol and DMSO . It serves primarily as a building block and intermediate in pharmaceutical and agrochemical research .

Pharmaceutical impurity intermediate synthesis
Medicinal chemistry SAR scaffold
Reverse‑phase HPLC method development analyte

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid: Why Analogs Fail as Substitutes


Substitution of 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid with structurally similar pyrazole-3-carboxylic acids is not straightforward due to significant differences in lipophilicity, acidity, hydrogen bonding capacity, and steric bulk arising from the specific C5 isobutyl and C4 nitro substitution pattern . These variations directly impact chromatographic retention, reactivity in downstream synthetic steps, and potential biological target interactions . For example, the nitro group increases the acidity of the carboxylic acid (pKa ~1.48) compared to non-nitro analogs (pKa ~15.36), while the isobutyl group enhances lipophilicity (LogP ~1.74) relative to unsubstituted or methyl-substituted derivatives (LogP ~0.55) . Such property shifts cannot be replicated by other in‑class compounds, making generic substitution untenable without re‑optimization of synthetic or analytical protocols .

Acidity shift
The electron‑withdrawing nitro group substantially lowers the carboxylic acid pKa, altering ionization, solubility, and extraction behavior relative to non‑nitro analogs.
Lipophilicity mismatch
The isobutyl and nitro groups together produce a LogP that is markedly higher than methyl‑ or unsubstituted analogs, shifting chromatographic retention and partition properties.
Hydrogen bonding profile not replicated
Increased H‑bond acceptor count from the nitro group alters solid‑state packing and recognition, limiting direct substitution in crystal engineering or binding assays.
Synthetic route divergence
The nitro group is essential for accessing specific Sildenafil impurity structures; non‑nitro analogs yield different products, compromising reference standard identity.

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid: Key Differentiating Evidence


Lipophilicity (LogP) vs. Closest Analogs

The target compound exhibits a predicted LogP of 1.74 , which is significantly higher than that of the non‑nitro analog 5-isobutyl-1H-pyrazole-3-carboxylic acid (LogP ~1.31–1.66) [1] and the methyl‑substituted 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (LogP ~0.55) [2]. This enhanced lipophilicity results from the combined effect of the isobutyl group and the electron‑withdrawing nitro substituent.

Lipophilicity (LogP)
Reported
Target LogP 1.74 vs. 5‑isobutyl analog (LogP 1.31–1.66)
Higher lipophilicity shifts chromatographic retention and membrane partitioning.
Predicted values; experimental confirmation recommended.
Lipophilicity ADME Chromatography

Acidity (pKa) vs. Non-Nitro Analogs

The carboxylic acid group of 5-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid is strongly acidic with a predicted pKa of 1.48±0.35 . In contrast, the non‑nitro analog 5-isobutyl-1H-pyrazole-3-carboxylic acid has a predicted pKa of 15.36±0.10 . The nitro group dramatically lowers the pKa by approximately 14 log units, indicating nearly complete ionization at physiological pH.

Acidity (pKa)
Data to verify
pKa = 1.48 (predicted)
Substantially more acidic than non‑nitro analog (~pKa 15.36), ensuring near‑complete ionization at physiological pH.
No experimental pKa source available.
Acidity Ionization Formulation

Hydrogen Bonding Profile Differences

The target compound contains two hydrogen bond donors (pyrazole NH and carboxylic acid OH) and seven hydrogen bond acceptors (nitro oxygens, carbonyl oxygen, pyrazole nitrogens) . The non‑nitro analog 5-isobutyl-1H-pyrazole-3-carboxylic acid has only two donors and three acceptors , while the regioisomer 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid retains the same donor/acceptor count but differs in substitution position .

H‑Bond Profile
Class‑level
2 donors, 7 acceptors
Additional acceptors alter crystal packing and molecular recognition compared to non‑nitro analogs.
Regioisomer retains count but differs in spatial arrangement.
Hydrogen Bonding Crystal Engineering Molecular Recognition

Molecular Weight and Polar Surface Area Differences

With a molecular weight of 213.19 g/mol and a topological polar surface area (TPSA) of 112 Ų , the target compound is significantly larger and more polar than 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (MW 171.11 g/mol, TPSA 100.9 Ų) . The isobutyl group contributes approximately 42 mass units and increases hydrophobicity while the nitro group elevates polarity.

MW & TPSA
Reported
MW 213.19, TPSA 112 Ų
Higher MW and TPSA vs. 1‑methyl analog shift HPLC retention and may alter permeability.
Calculated values; method transfer may require adjustment.
Molecular Properties Drug‑Likeness Chromatography

Sildenafil Impurity Intermediate Differentiation

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid is a documented intermediate in the synthesis of Sildenafil citrate impurity I780620 . In contrast, the non‑nitro analog 5-isobutyl-1H-pyrazole-3-carboxylic acid is used to synthesize a different impurity (also designated I780620) . The nitro group is essential for accessing the specific impurity structure, and substituting the non‑nitro analog would yield an incorrect product.

Impurity Intermediate Identity
Head‑to‑head
Nitro‑containing route yields Sildenafil impurity I780620; non‑nitro analog yields different product.
Correct intermediate is essential for authentic impurity reference standard synthesis.
Synthetic pathway divergence precludes analog substitution.
Pharmaceutical Impurity Reference Standard Sildenafil

5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid: Research & Industrial Applications


Pharmaceutical Impurity Reference Standard Synthesis

The compound is a key intermediate for the synthesis of Sildenafil citrate impurity I780620 . Pharmaceutical analytical laboratories procure this compound to prepare impurity markers for method validation and batch release testing of sildenafil citrate active pharmaceutical ingredient (API).

Medicinal Chemistry SAR Studies

The distinct physicochemical profile (elevated LogP, low pKa) makes this compound a valuable scaffold for exploring how lipophilicity and acidity affect target binding and pharmacokinetics in pyrazole‑based drug discovery programs.

Agrochemical Intermediate Synthesis

Described as an intermediate for the synthesis of insecticides , the compound is used in agrochemical R&D to prepare nitro‑substituted pyrazole derivatives with potential pesticidal activity.

Chromatographic Method Development

Owing to its unique LogP (1.74) and high TPSA (112 Ų) , the compound serves as a suitable analyte for developing and validating reverse‑phase HPLC methods, offering a retention time that is clearly resolved from less lipophilic analogs.

Application
Selection Property
Validation Focus
Pharmaceutical impurity reference standard synthesis
Nitro‑group pathway specificity
Impurity profile verification
Medicinal chemistry SAR studies
Lipophilicity & acidity profile
Target binding and PK assay context
Agrochemical intermediate synthesis
Nitro‑substituted pyrazole building block
Pesticidal activity screening
Chromatographic method development
Retention time differentiation
Reverse‑phase HPLC resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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